molecular formula C19H23N3O2 B2736129 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 69837-92-9

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2736129
CAS No.: 69837-92-9
M. Wt: 325.412
InChI Key: OAIUZFIBTGAQCF-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a methyl group and an acetamide group linked to a phenoxyphenyl moiety.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine under high temperature and pressure conditions.

    Substitution with a methyl group: The piperazine ring is then methylated using methyl iodide or a similar methylating agent.

    Formation of the acetamide group: This involves reacting the methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenoxyphenyl moiety: The final step involves coupling the acetamide intermediate with 4-phenoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenoxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-21-11-13-22(14-12-21)15-19(23)20-16-7-9-18(10-8-16)24-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIUZFIBTGAQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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